7-Methyl-2,7-diazabicyclo[4.2.0]octane
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Overview
Description
7-Methyl-2,7-diazabicyclo[420]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
7-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and nucleophilic reagent in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with similar structural features and applications in organic chemistry.
Uniqueness
7-Methyl-2,7-diazabicyclo[4.2.0]octane is unique due to its specific methyl substitution, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazabicyclo compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
7-methyl-2,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-7(9)3-2-4-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
MQQXQHHMVUZZQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C1CCCN2 |
Origin of Product |
United States |
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